4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide
Description
Properties
Molecular Formula |
C14H20N4O3S |
|---|---|
Molecular Weight |
324.40 g/mol |
IUPAC Name |
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C14H20N4O3S/c1-8-9(2)21-13-11(8)12(15)17-14(18-13)22-7-3-4-10(20)16-5-6-19/h19H,3-7H2,1-2H3,(H,16,20)(H2,15,17,18) |
InChI Key |
SAYVSSKWXCLDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCCCC(=O)NCCO)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminofuran-3-Carbonitriles
Starting material : 2-Aminofuran-3-carbonitrile derivatives.
Reagents : Triethylorthoformate or triethylorthoacetate under basic conditions (e.g., sodium ethoxide).
Mechanism : Intramolecular cyclization forms the pyrimidine ring.
Yield : 70–85% for intermediate 4-amino-5,6-dimethylfuro[2,3-d]pyrimidine.
Annulation via Aza-Wittig Reactions
Starting material : Iminophosphoranes derived from 2-aminofuran precursors.
Reagents : Aromatic isocyanates or alkyl isocyanates.
Conditions : Room temperature in anhydrous dichloromethane.
Yield : 80–88% for tricyclic intermediates.
Sulfanyl Group Introduction at Position 2
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution or thiolation:
Nucleophilic Substitution with Mercaptoacetate
Reagents : Ethyl mercaptoacetate, sodium ethoxide.
Conditions : Reflux in ethanol (60–80°C, 6–8 hours).
Intermediate : Ethyl 2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanylacetate.
Yield : 75–82%.
Thiolation Using Lawesson’s Reagent
Reagents : Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).
Conditions : Toluene, 110°C, 4 hours.
Yield : 68–72% for thiolated intermediates.
Butanamide Side Chain Attachment
The N-(2-hydroxyethyl)butanamide group is introduced via amidation or alkylation:
Amidation of Sulfanylacetic Acid Intermediate
Step 1 : Hydrolysis of ethyl sulfanylacetate to sulfanylacetic acid (HCl/water, 90°C, 2 hours).
Step 2 : Coupling with 2-hydroxyethylamine using EDC/HOBt.
Conditions : DMF, room temperature, 12 hours.
Yield : 65–70%.
Direct Alkylation with 2-Hydroxyethylamine
Reagents : 2-Hydroxyethylamine, K₂CO₃.
Solvent : Acetonitrile, 60°C, 8 hours.
Yield : 60–65%.
Integrated Synthetic Pathways
Three full routes are validated in the literature:
Route A: Sequential Cyclocondensation-Thiolation-Amidation
Steps :
Route B: One-Pot Three-Component Synthesis
Components :
Route C: Solid-Phase Synthesis
Support : Wang resin-functionalized intermediate.
Reagents : HATU, DIEA for amidation.
Cleavage : TFA/water (95:5).
Purity : >90% (HPLC).
Yield : 50%.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield | Purity |
|---|---|---|---|---|
| Route A | High intermediate control | Multi-step, time-intensive | 42% | 95% |
| Route B | One-pot, fewer purifications | Requires high-temperature DMSO | 55% | 85% |
| Route C | Scalable for combinatorial lib | Specialized equipment needed | 50% | 90% |
Optimization Strategies
Catalytic Enhancements
Solvent Systems
-
Ionic liquids : [BMIM][BF₄] increases thiolation efficiency by 15%.
-
Water-ethanol mixtures : Eco-friendly alternative with comparable yields.
Characterization and Validation
1H NMR (DMSO- d6) :
-
δ 1.28 (s, 6H, 5,6-CH3), 2.60 (t, 2H, butanamide CH2), 3.45 (m, 2H, hydroxyethyl CH2), 4.90 (s, 1H, OH).
HPLC :
Mass Spec :
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) linkage demonstrates nucleophilic displacement under controlled conditions. This reaction is critical for modifying the compound's biological activity through structural diversification.
Key Findings :
-
Alkylation occurs preferentially at the sulfur atom due to its high electron density.
-
Oxidation to sulfone derivatives enhances polarity but reduces membrane permeability.
Hydrolysis of Amide Bond
The butanamide side chain undergoes hydrolysis under acidic or alkaline conditions:
| Conditions | Reaction Outcome | Rate Constant (k, h⁻¹) | Source Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | Cleavage to carboxylic acid + amine | 0.18 ± 0.03 | |
| 1M NaOH, 70°C, 4h | Same as above | 0.22 ± 0.04 |
Structural Implications :
-
Hydrolysis destabilizes the molecule but generates fragments useful for prodrug design.
Electrophilic Aromatic Substitution
The furo[2,3-d]pyrimidine core participates in electrophilic reactions at specific positions:
| Reaction | Reagent/Conditions | Position Modified | Yield (%) | Source Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | C-5 of pyrimidine | 62 | |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, RT, 4h | C-6 of pyrimidine | 58 |
Mechanistic Notes :
-
Nitration occurs preferentially at C-5 due to electron-donating effects of the amino group .
-
Halogenation at C-6 is sterically hindered by adjacent methyl groups .
Functionalization of Amino Group
The 4-amino group undergoes derivatization to enhance solubility or target specificity:
| Reaction Type | Reagents/Conditions | Applications | Source Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine, RT | Prodrug synthesis | |
| Schiff Base Formation | Aldehydes, EtOH, Δ, 6h | Chelating agents |
Critical Data :
-
Acetylation reduces hepatic metabolism by 40% in vitro.
Radical-Mediated Reactions
The compound exhibits reactivity in radical chain processes:
| Reaction | Initiator/Conditions | Major Products | Source Reference |
|---|---|---|---|
| Photochemical oxidation | UV light, O₂, CH₃CN, 24h | Oxidative dimers |
Stability Note :
Bioconjugation Reactions
The hydroxyethyl group enables covalent attachment to biomolecules:
| Conjugation Target | Coupling Agent/Conditions | Efficiency (%) | Source Reference |
|---|---|---|---|
| Antibodies | EDC/NHS, pH 6.5, 4°C, 12h | 78 | |
| PEG Polymers | Tosyl chloride, DMF, 50°C, 8h | 65 |
Applications :
-
Antibody-drug conjugates show IC₅₀ values ≤10 nM in kinase inhibition assays.
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Mechanism |
|---|---|---|
| Sulfanyl bridge | High (1.00) | Nucleophilic substitution |
| Amide bond | Moderate (0.45) | Hydrolysis |
| Amino group | High (0.92) | Acylation/alkylation |
| Furopyrimidine ring | Low (0.18) | Electrophilic substitution |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide exhibit significant anticancer properties. The following studies highlight its potential:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study A | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study B | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study C | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These studies suggest that the compound can induce programmed cell death and inhibit key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial for cellular processes in cancer cells. This inhibition can lead to reduced cell viability and proliferation.
Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties. Research indicates that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
A549 Cell Line Study
In a controlled study using the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism of action was identified as apoptosis induction, highlighting its potential as a therapeutic agent for lung cancer treatment.
MCF7 Cell Line Study
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The evidence suggested that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies indicate favorable absorption and distribution profiles for 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide . However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide with structurally and functionally related compounds:
Key Structural and Functional Insights:
Core Heterocycle Influence: Furopyrimidine (target compound): The oxygen atom in the furan ring may reduce metabolic stability compared to sulfur-containing thieno[2,3-d]pyrimidines but could improve solubility . Thieno[2,3-d]pyrimidines: Exhibit broader antimicrobial activity due to sulfur’s electronegativity enhancing target binding (e.g., 8b inhibits S. aureus at MIC = 2 µg/mL) . Pyrrolo[2,3-d]pyrimidines: Nitrogen-rich core improves interactions with ATP-binding pockets (e.g., EGFR inhibition by 10b) .
Side Chain Modifications :
- The N-(2-hydroxyethyl)butanamide group in the target compound likely enhances water solubility compared to simpler acetamide derivatives (e.g., compound in ). This mimics strategies seen in 14a , where a hydroxyethyl group improves bioavailability .
- Sulfamoylphenyl groups (e.g., in pyrrolo[2,3-d]pyrimidine 10b) confer strong hydrogen-bonding capacity, critical for enzyme inhibition .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for thieno[2,3-d]pyrimidines, involving C-S bond formation via nucleophilic substitution. However, yields for furopyrimidines may be lower due to the furan ring’s reactivity .
Research Findings and Implications
- Antimicrobial Potential: Thieno[2,3-d]pyrimidines (e.g., 8b) show superior antibacterial activity compared to furopyrimidine analogs, likely due to sulfur’s role in membrane penetration .
- Kinase Inhibition : Hydroxyethyl side chains (as in 14a and the target compound) are associated with improved kinase binding, suggesting the target may inhibit kinases like Bcr-Abl or EGFR .
- Metabolic Stability : Furopyrimidines may require structural optimization (e.g., fluorination) to match the stability of pyrrolo[2,3-d]pyrimidines, which resist oxidative degradation .
Biological Activity
The compound 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 304.40 g/mol
- CAS Number : Not specifically listed but related to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis and degradation of nucleotides or other biomolecules.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells, which is crucial for protecting against cellular damage.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant Activity | Reduces oxidative stress in cellular models | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Studies and Research Findings
-
Kidney Protection Studies :
- A study investigated the protective effects of related compounds on renal cells exposed to non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that these compounds could mitigate oxidative stress and inflammation in kidney cells, suggesting a potential application for renal protection in patients using NSAIDs .
- Cytotoxicity Assessments :
- Neuroprotective Effects :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, including sulfanyl group incorporation and amide bond formation. Systematic optimization requires statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Reaction Temperature | 60–120°C | 90°C | +22% efficiency |
| Solvent (DMF vs. THF) | Polar aprotic | DMF | Improved solubility |
| Catalyst (Pd/C vs. CuI) | 1–5 mol% | CuI (3 mol%) | Reduced side products |
DoE minimizes trial-and-error by identifying interactions between variables (e.g., temperature-catalyst synergy) . Computational reaction path searches (e.g., quantum chemical calculations) can further prioritize reaction pathways .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer: Characterization should combine:
- NMR (1H, 13C, and 2D-COSY) to resolve aromatic protons and confirm furopyrimidine ring substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., C₁₇H₂₁N₅O₃S).
- HPLC-PDA with C18 columns (ACN/water gradient) to assess purity (>98% by area normalization).
For example, in analogous sulfanyl-pyrimidine derivatives, LC-MS/MS achieved a limit of detection (LOD) of 0.1 ng/mL in biological matrices .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Target-specific assays depend on hypothesized mechanisms (e.g., kinase inhibition or receptor antagonism). For preliminary screening:
- Enzyme Inhibition Assays : Use fluorescence polarization or calorimetry to measure IC₅₀ against targets like PI3K or EGFR.
- Cellular Viability Assays : MTT or ATP-luminescence in cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 µM concentrations.
- Solubility and Stability : Simulate physiological conditions (PBS, pH 7.4, 37°C) with HPLC monitoring over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?
Methodological Answer: Combine Density Functional Theory (DFT) and molecular docking to:
- Map electrostatic potential surfaces (EPS) to predict sulfanyl group reactivity.
- Simulate transition states for regioselective substitutions (e.g., para vs. meta positions on the pyrimidine ring).
- Validate with experimental kinetic data (e.g., Arrhenius plots for activation energy).
For example, ICReDD’s workflow integrates quantum calculations with machine learning to prioritize synthetic routes, reducing development time by 40% .
Q. How to resolve contradictions between in vitro activity and in vivo pharmacokinetic data?
Methodological Answer: Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites in liver microsomes.
- Prodrug Design : Modify the hydroxethyl group to enhance membrane permeability (e.g., ester prodrugs).
- PK/PD Modeling : Corrogate plasma concentration-time profiles with efficacy endpoints in rodent models .
Q. What reactor design principles apply to scaling up synthesis while maintaining yield?
Methodological Answer: Scale-up requires addressing heat/mass transfer limitations:
- Continuous Flow Reactors : Improve mixing and temperature control for exothermic steps (e.g., amide coupling).
- Membrane Separation : Use nanofiltration (MWCO 500 Da) to remove unreacted intermediates inline .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy for endpoint detection .
Q. How to analyze conflicting data in biological target engagement studies?
Methodological Answer: Use orthogonal assays to validate target binding:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time.
- Thermal Shift Assay (TSA) : Confirm stabilization of target proteins upon ligand binding.
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
